molecular formula C10H12N2 B235928 3-((E)-Oct-5-enyl)-3H-furan-2-one CAS No. 139477-52-4

3-((E)-Oct-5-enyl)-3H-furan-2-one

Cat. No. B235928
CAS RN: 139477-52-4
M. Wt: 194.27 g/mol
InChI Key: LOMNUUHSMKOCLV-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((E)-Oct-5-enyl)-3H-furan-2-one, also known as γ-decalactone, is a lactone compound that is widely used in the food, fragrance, and cosmetic industries. It is a natural flavor and aroma compound that is found in various fruits such as peaches, strawberries, and pineapples. The compound is also synthesized artificially in laboratories for commercial purposes.

Mechanism of Action

The mechanism of action of 3-((E)-Oct-5-enyl)-3H-furan-2-one is not well understood. However, it is believed that the compound interacts with various receptors in the olfactory and gustatory systems, leading to the perception of a fruity aroma and flavor.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects. It is a natural compound that is metabolized in the body through various pathways. The compound is also known to have antioxidant properties, which may contribute to its health benefits.

Advantages and Limitations for Lab Experiments

3-((E)-Oct-5-enyl)-3H-furan-2-one has various advantages and limitations for lab experiments. One of the advantages is that it is a natural compound that is found in various fruits, making it easy to obtain. However, the compound is also expensive to synthesize in large quantities, which may limit its use in certain experiments.

Future Directions

There are various future directions for the study of 3-((E)-Oct-5-enyl)-3H-furan-2-one. One direction is the study of its potential health benefits, particularly its antioxidant properties. Another direction is the development of new synthetic methods for the compound, which may make it more accessible for various applications. Additionally, the compound may be used in the development of new sustainable and environmentally friendly products in the food and cosmetic industries.
Conclusion
In conclusion, this compound is a natural lactone compound that is widely used in the food, fragrance, and cosmetic industries. The compound has various scientific research applications, and its mechanism of action and biochemical and physiological effects are still being studied. While the compound has advantages and limitations for lab experiments, there are various future directions for its study, including the exploration of its potential health benefits and the development of new synthetic methods.

Synthesis Methods

The synthesis of 3-((E)-Oct-5-enyl)-3H-furan-2-one can be achieved through various methods. One of the most common methods is the reaction of γ-hydroxybutyric acid with acetic anhydride and sulfuric acid. The reaction produces γ-butyrolactone, which is then converted into γ-decalactone through a series of reactions involving the use of various catalysts and reagents.

Scientific Research Applications

3-((E)-Oct-5-enyl)-3H-furan-2-one has various scientific research applications. It is used in the study of flavor and fragrance chemistry, as well as in the development of new food and cosmetic products. The compound is also used in the study of plant and fruit biology, as it is a natural compound found in various fruits.

properties

IUPAC Name

3-[(E)-oct-5-enyl]-3H-furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-14-12(11)13/h3-4,9-11H,2,5-8H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMNUUHSMKOCLV-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCC1C=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCC1C=COC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139477-52-4
Record name Buibuilactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139477524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.